2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-(3,4-diaminophenyl)-7,8-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c16-9-3-1-7(5-10(9)17)13-6-12(19)8-2-4-11(18)14(20)15(8)21-13/h1-6,18,20H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQUEUISMRSNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Chalcone Intermediate
The chalcone route begins with Claisen-Schmidt condensation between a substituted benzaldehyde and acetophenone derivative. For this compound, 3,4-dinitrobenzaldehyde and 2,4-dihydroxyacetophenone are condensed under basic conditions (e.g., NaOH/EtOH) to yield a nitro-functionalized chalcone.
Reaction Conditions :
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Solvent: Ethanol/water (3:1)
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Catalyst: 40% NaOH, 0°C → room temperature, 12 h
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Yield: ~65% (unoptimized)
Cyclization to Chromenone Core
Cyclization of the chalcone intermediate is achieved via acid-catalyzed intramolecular aldol condensation. Concentrated HCl in acetic acid at reflux (120°C, 6 h) facilitates ring closure, forming the 4H-chromen-4-one scaffold with nitro groups at positions 3 and 4 of the phenyl ring.
Critical Parameters :
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Acid strength: Strong acids (e.g., H2SO4) risk over-oxidation of hydroxyl groups.
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Temperature control: Excess heat promotes decomposition; optimal range: 110–120°C.
Reduction of Nitro Groups to Amines
Catalytic hydrogenation (H2/Pd-C, EtOH, 50 psi, 24 h) reduces nitro groups to amines. Alternatively, stoichiometric reductions using SnCl2/HCl offer cost-effective alternatives but generate stoichiometric waste.
Comparative Data :
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Hydrogenation | 10% Pd-C | EtOH | 24 | 82 |
| SnCl2/HCl | - | HCl/EtOH | 48 | 75 |
Direct Functionalization of Preformed Chromenone
Amination via Buchwald-Hartwig Coupling
Transition-metal-catalyzed amination enables direct introduction of amino groups. A mixture of 7,8-dihydroxy-4H-chromen-4-one, 3,4-dibromobenzene, Pd2(dba)3, Xantphos, and Cs2CO3 in toluene at 110°C for 18 h achieves selective coupling.
Optimization Insights :
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Ligand choice: Bulky phosphines (Xantphos) suppress homo-coupling byproducts.
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Solvent effects: Toluene outperforms DMF in minimizing hydroxyl group oxidation.
Hydroxylation via Demethylation
Methyl-protected precursors (e.g., 7,8-dimethoxy-4H-chromen-4-one) undergo demethylation using BBr3 in CH2Cl2 (−78°C → RT, 12 h). This method preserves the chromenone core while yielding the desired dihydroxy groups.
Yield Enhancement Strategies :
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Sequential addition of BBr3 prevents exothermic runaway.
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Post-reaction quenching with MeOH/H2O (1:1) improves isolation efficiency.
Solid-Phase Synthesis for Scalability
Resin-Bound Intermediate Strategy
Immobilizing the chromenone core on Wang resin via ester linkage allows stepwise functionalization:
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Coupling of Fmoc-protected diaminophenyl boronic acid via Suzuki-Miyaura reaction.
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On-resin deprotection (20% piperidine/DMF) to reveal amino groups.
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Cleavage from resin (TFA/H2O, 95:5) yields the target compound.
Advantages :
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Simplified purification through filtration.
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High reproducibility (average yield: 78%).
Catalytic and Green Chemistry Approaches
Enzymatic Hydroxylation
Tyrosinase-mediated hydroxylation of 4H-chromen-4-one derivatives offers an eco-friendly alternative. However, low turnover rates (0.12 mmol·g−1·h−1) and substrate specificity limit industrial applicability.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates cyclization and amination steps, reducing reaction times by 60% compared to conventional heating.
Purification and Characterization
Chromatographic Techniques
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Preparative HPLC : C18 column, H2O/MeCN gradient (5→40% MeCN over 30 min) resolves polar byproducts.
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Ion-exchange chromatography : Removes unreacted amino precursors via pH-controlled elution.
Spectroscopic Validation
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1H NMR (DMSO-d6) : δ 10.2 (s, 2H, OH), 6.8–7.1 (m, 3H, aromatic), 5.9 (s, 1H, H-3).
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HRMS : m/z calc. for C15H12N2O4 [M+H]+: 285.0874, found: 285.0871.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Chalcone route | 65 | 95 | Moderate | 120 |
| Buchwald-Hartwig | 78 | 98 | Low | 340 |
| Solid-phase synthesis | 75 | 97 | High | 210 |
Chemical Reactions Analysis
Types of Reactions
Resorufin sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form resazurin.
Reduction: It can be reduced to dihydroresorufin, a non-fluorescent form.
Substitution: It can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are commonly used.
Substitution: Nucleophiles like amines and thiols are used under mild conditions
Major Products Formed
Oxidation: Resazurin
Reduction: Dihydroresorufin
Substitution: Various substituted resorufin derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that chromone derivatives exhibit significant anticancer properties. Specifically, 2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one has shown promise in inhibiting the proliferation of cancer cells. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by triggering mitochondrial pathways and enhancing reactive oxygen species (ROS) production .
Antioxidant Properties
The compound is recognized for its antioxidant capabilities. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. This property has been validated through various assays that measure the reduction of oxidative damage in cellular models .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against a range of pathogens. Its efficacy in inhibiting bacterial growth suggests that it could serve as a lead compound for developing new antimicrobial agents .
Biochemical Applications
Enzyme Inhibition
this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this chromone derivative. It has been shown to protect neuronal cells from apoptosis induced by neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
Dye Sensitizers in Solar Cells
In the field of renewable energy, this compound has been investigated as a dye sensitizer for solar cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of dye-sensitized solar cells (DSSCs) .
Polymer Composites
The compound can be incorporated into polymer matrices to improve mechanical and thermal properties. Research has shown that adding this chromone derivative to polymer composites enhances their thermal stability and mechanical strength, making them suitable for various industrial applications .
Case Studies
Mechanism of Action
Resorufin sodium salt exerts its effects through its fluorescent properties. When exposed to reactive oxygen species or reactive nitrogen species, it undergoes a redox reaction, resulting in a change in fluorescence intensity. This change can be detected using fluorometric techniques, making it a valuable tool for monitoring oxidative stress and other biological processes .
Comparison with Similar Compounds
Structural Analogs with Telomerase Inhibitory Activity
2-(3,4-Dihydroxyphenyl)-7,8-Dihydroxy-4H-Chromen-4-One
- Structure : 3,4-Dihydroxyphenyl substituent at position 2; hydroxyl groups at 7 and 6.
- Activity : Potent telomerase inhibitor with an IC50 of 0.23 mM in cell-free assays, outperforming BIBR-1532 (IC50 = 3.6 mM) and MST-312 (IC50 = 12.1 mM) .
- SAR Insight: Hydroxyl groups on the phenyl ring and chromenone core are critical for telomerase inhibition. Modifications (e.g., methoxy or iodine substitutions) retain activity but may alter pharmacokinetics .
Radioiodinated Derivatives (e.g., 3-Iodo-2-(3,4-Dihydroxyphenyl)-7,8-Dihydroxy-4H-Chromen-4-One)
- Structure: Iodine atom introduced at position 3 of the chromenone core.
- Activity : Retains telomerase inhibition (cell-free and whole-cell assays) but shows modest cellular internalization .
Analogs with Anti-Inflammatory and Cytotoxic Properties
6-Ethyl-7,8-Dihydroxy-4H-Chromen-4-One
- Structure : Ethyl group at position 6; hydroxyl groups at 7 and 7.
- Activity: Anti-inflammatory: Reduces nitric oxide (NO) production in LPS-stimulated RAW264.7 cells (IC50 = 1.57 ± 0.25 μg/mL). Cytotoxic: Active against HT29 colorectal cancer cells (IC50 = 16.46 ± 0.48 μg/mL) .
2-(4-[18F]Fluorophenyl)-7,8-Dihydroxy-4H-Chromen-4-One
- Structure : 4-Fluorophenyl substituent at position 2.
- Activity : Evaluated as a TrkB receptor radioligand but exhibited poor brain uptake (max SUV = 0.64) and rapid plasma clearance (t1/2 < 4 minutes) due to phase II metabolism .
Substituent-Driven Pharmacokinetic Differences
Electronic and Reactivity Considerations
- 3,4-Diaminophenyl vs. 3,4-Dihydroxyphenyl: The diaminophenyl group introduces basic amino groups, enhancing solubility in acidic environments but increasing susceptibility to nucleophilic reactions (e.g., thiol conjugation) . In contrast, dihydroxyphenyl analogs exhibit hydrogen-bonding capacity critical for target binding (e.g., telomerase active site) .
Biological Activity
2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one, also known by its CAS number 460744-16-5, is a compound belonging to the class of flavonoids, specifically the chromene derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 284.27 g/mol. Its structure features a chromone backbone substituted with amino and hydroxyl groups that contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the chromone structure enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties that protect cells from oxidative stress.
- Anticancer Effects : Studies have shown that derivatives of 2H/4H-chromene compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of tubulin polymerization, leading to G2/M cell-cycle arrest .
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent .
Biological Activities
A summary of the biological activities associated with this compound is presented in Table 1.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Study : A study conducted by Anthony et al. (2007) demonstrated that chromene derivatives could induce apoptosis in various cancer cell lines by disrupting microtubule dynamics . The study emphasized the importance of structural modifications for enhancing anticancer potency.
- Antimicrobial Efficacy : Research by Suvarna et al. (2017) evaluated the antimicrobial properties of flavonoids including chromene derivatives against clinical isolates of bacteria. The study reported that specific modifications increased antibacterial activity significantly compared to standard antibiotics .
- DPP-4 Inhibition : A study on natural-product-derived derivatives indicated that certain modifications in the chromene structure could lead to significant DPP-4 inhibition, comparable to established drugs like omarigliptin . This suggests potential applications in diabetes management.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the chromene ring significantly influence the biological activity:
- Hydroxyl Groups : The presence of hydroxyl groups at positions 7 and 8 enhances antioxidant and anticancer activities.
- Amino Substituents : The introduction of amino groups at position 3 or 4 increases solubility and bioavailability, thus enhancing therapeutic efficacy against various diseases.
Q & A
Q. How can the structural identity of 2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one be confirmed experimentally?
Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- X-ray crystallography : Use SHELX software (e.g., SHELXS/SHELXL) for solving and refining crystal structures. Ensure high-resolution data collection and validate hydrogen bonding patterns (e.g., intramolecular N–H⋯O bonds) .
- Spectroscopy : Compare experimental NMR (¹H/¹³C) and mass spectrometry data with reference libraries (e.g., NIST Chemistry WebBook). Pay attention to characteristic peaks for diaminophenyl and chromenone moieties .
Q. What methodologies are recommended for characterizing the compound’s enzyme inhibition profile?
Answer:
- In vitro assays : Perform competitive inhibition studies using human cytochrome P450 isoforms (e.g., CYP1A1, 1B1) with fluorogenic substrates. Measure IC₅₀ values and compare to active flavonoids (e.g., flavone, chrysin). Note that this compound is reported as inactive against P450 enzymes, requiring rigorous negative controls .
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to analyze binding poses in enzyme active sites. Focus on steric clashes or poor electron density fit to explain inactivity .
Q. How can researchers validate its neurotrophic activity via TrkB receptor agonism?
Answer:
- In vitro validation : Conduct cell-based assays (e.g., PC12 cells) to measure neurite outgrowth and TrkB phosphorylation. Compare to 7,8-dihydroxyflavone (7,8-DHF), a known TrkB agonist .
- Radiotracer synthesis : Develop PET ligands (e.g., ¹⁸F or ¹¹C-labeled analogs) for in vivo receptor occupancy studies. Optimize radiosynthesis yields and blood-brain barrier permeability using logP/TPSA calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
Answer:
- QSAR modeling : Use descriptors like topological polar surface area (TPSA ≈ 73.91 Ų) and molar refractivity (86.17) to predict bioavailability. Modify substituents (e.g., methoxy → hydroxy groups) to enhance hydrogen bonding .
- Fragment-based design : Replace the 3,4-diaminophenyl group with bioisosteres (e.g., 4-dimethylaminophenyl) to improve TrkB binding affinity, as seen in 4’-DMA-7,8-DHF analogs .
Q. What strategies resolve contradictions in reported bioactivity data?
Answer:
- Replication studies : Repeat enzyme inhibition assays under standardized conditions (pH, cofactors) to confirm inactivity. Use molecular dynamics simulations to assess conformational stability in P450 binding pockets .
- Meta-analysis : Compare crystallographic data (e.g., bond angles, torsion) with active flavonoids to identify structural outliers. For example, steric hindrance from the diaminophenyl group may disrupt enzyme interactions .
Q. How can radiolabeled derivatives be optimized for preclinical neuroimaging?
Answer:
- Isotope selection : Prioritize ¹¹C for rapid synthesis (20-min half-life) or ¹⁸F for longer imaging windows. Introduce isotopes at metabolically stable positions (e.g., 4’-fluorophenyl) to minimize off-target binding .
- In vivo validation : Perform biodistribution studies in rodent models using microPET. Quantify brain uptake ratios (SUV) and block TrkB receptors with unlabeled compound to confirm specificity .
Q. What experimental designs are critical for in vivo therapeutic validation?
Answer:
- Dose optimization : Use pharmacokinetic studies to determine bioavailability and half-life. Administer via intraperitoneal injection (typical range: 5–20 mg/kg) and monitor plasma levels via LC-MS/MS .
- Behavioral assays : Test cognitive/motor recovery in BDNF-impaired models (e.g., stroke, Parkinson’s). Employ Morris water maze or rotarod tests, with blinded scoring to reduce bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
